Methyl 2-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
“Methyl 2-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate” is a chemical compound with the molecular formula C13H18N2O4S and a molecular weight of 298.36. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of this compound includes an isoxazole ring, which is a five-membered heterocyclic moiety with one oxygen atom and one nitrogen atom at adjacent positions . This structure is of immense importance because of its wide spectrum of biological activities and therapeutic potential .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of novel pyridine and fused pyridine derivatives, including those similar to "Methyl 2-((1-(3,5-dimethylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate," has been explored, revealing their potential for antimicrobial and antioxidant activity. These compounds were synthesized through various chemical reactions, showcasing their structural diversity and application potential in creating new chemical entities with significant biological activities (Flefel et al., 2018).
Molecular Docking and In Vitro Screening
- Research involving molecular docking and in vitro screening of newly synthesized compounds, including triazolopyridine derivatives and others, has shown moderate to good binding energies on target proteins. This approach highlights the utility of these compounds in discovering potential therapeutic agents through computational and experimental methodologies (Flefel et al., 2018).
Antimicrobial and Antioxidant Activities
- Some derivatives have exhibited significant antimicrobial and antioxidant properties, suggesting their utility in developing new treatments for infections and diseases associated with oxidative stress. The structural features of these compounds, such as the presence of a pyrrolidin-3-yl thioacetate moiety, play a crucial role in their biological activities (Flefel et al., 2018).
Future Directions
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Properties
IUPAC Name |
methyl 2-[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-8-12(9(2)19-14-8)13(17)15-5-4-10(6-15)20-7-11(16)18-3/h10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAIHKRWZXPTQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)SCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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